Fmoc-O-ethyl-D-tyrosine

Peptide Stability Neurotensin Analogues Metabolic Resistance

Standard Fmoc-D-tyrosine fails to confer metabolic stability in peptide drug candidates. Fmoc-O-ethyl-D-tyrosine solves this via orthogonal stabilization: D-configuration resists proteolysis, while O-ethyl ether alters hydrophobicity and electronic properties. Neurotensin analogues incorporating D-Tyr(Et) at position 11 showed remarkably higher plasma stability than native L-tyrosine sequences. • ≥98% HPLC purity ensures efficient coupling and minimizes deletion sequences in long SPPS. • Defined specifications (mp 135-145 °C, [α]D²⁰ = +24 ± 2°) support GLP/cGMP-adjacent material acceptance. • Seamless integration with standard Fmoc-SPPS protocols (20% piperidine/DMF).

Molecular Formula C26H25NO5
Molecular Weight 431.49
CAS No. 162502-65-0
Cat. No. B613472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-ethyl-D-tyrosine
CAS162502-65-0
SynonymsFmoc-4-ethoxy-D-Phe-OH
Molecular FormulaC26H25NO5
Molecular Weight431.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-ethyl-D-tyrosine (CAS 162502-65-0): A Protected D-Amino Acid Building Block for Stabilized Peptide Synthesis


Fmoc-O-ethyl-D-tyrosine (CAS 162502-65-0), also referred to as Fmoc-D-Tyr(Et)-OH or Fmoc-p-ethoxy-D-Phe-OH, is a protected D-amino acid derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus and an O-ethyl ether modification on the phenolic side chain of D-tyrosine . With a molecular formula of C₂₆H₂₅NO₅ and a molecular weight of 431.48 g/mol, this compound is primarily employed as a specialized building block in solid-phase peptide synthesis (SPPS) . The compound's design integrates three distinct structural features—D-configuration stereochemistry, Fmoc base-labile protection, and O-ethyl side-chain modification—that collectively differentiate it from standard L-tyrosine derivatives and simpler D-tyrosine building blocks .

Why Fmoc-O-ethyl-D-tyrosine Cannot Be Replaced by Fmoc-D-tyrosine or Fmoc-L-tyrosine in Stability-Critical Applications


Generic substitution with unprotected Fmoc-D-tyrosine or Fmoc-L-tyrosine fails in applications requiring enhanced metabolic stability and modified physicochemical properties. The O-ethyl ether modification on the phenolic side chain alters hydrophobicity, electronic properties, and intermolecular interaction potential relative to unmodified tyrosine derivatives [1]. Additionally, the D-configuration confers intrinsic resistance to enzymatic degradation by proteases that recognize L-amino acid substrates—a property absent in L-tyrosine-based building blocks [2]. In a direct stability study of neurotensin analogues, peptides incorporating D-Tyr(Et) at position 11 exhibited remarkably higher plasma stability compared to the natural L-tyrosine-containing sequence, demonstrating that substitution with simpler L-tyrosine derivatives would compromise the stability gains achieved through the O-ethyl-D-tyrosine modification [3].

Quantitative Differentiation Evidence: Fmoc-O-ethyl-D-tyrosine vs. Analogous Building Blocks


Plasma Stability Enhancement: D-Tyr(Et)-Containing Peptides vs. Native L-Tyrosine Sequence

Peptides synthesized with O-ethyl-D-tyrosine [D-Tyr(Et)] exhibit significantly enhanced plasma stability compared to natural L-tyrosine-containing sequences. In a head-to-head evaluation of neurotensin (NT) C-terminal hexapeptide analogues, compounds containing D-Tyr(Et) at position 11 (NT5, NT6, and NT8) demonstrated remarkably higher stability in human plasma assays relative to the native NT peptide [1]. The natural peptide NT has a short half-life due to proteolytic degradation at its C-terminal region, which was substantially mitigated by the incorporation of the D-Tyr(Et) residue [1].

Peptide Stability Neurotensin Analogues Metabolic Resistance

Enantiomeric Identity and Stereochemical Purity: Fmoc-O-ethyl-D-tyrosine vs. L-Enantiomer

Fmoc-O-ethyl-D-tyrosine exhibits a defined positive optical rotation of [α]D²⁰ = +24 ± 2° (C=1 in DMF), confirming its D-enantiomeric configuration . In contrast, the L-enantiomer (Fmoc-O-ethyl-L-tyrosine) would display a negative optical rotation of approximately -24° under identical conditions. This stereochemical distinction is functionally significant: peptides incorporating D-amino acids, including O-ethyl-D-tyrosine, demonstrate increased resistance to enzymatic degradation by proteases that are stereospecific for L-amino acid substrates [1]. The D-configuration renders the peptide backbone unrecognizable to endogenous mammalian proteases, thereby extending biological half-life relative to L-amino acid-containing sequences [1].

Chiral Purity Stereochemistry Enzymatic Resistance

SPPS-Relevant Purity Specification: Fmoc-O-ethyl-D-tyrosine vs. Typical Research-Grade Amino Acid Derivatives

Commercially available Fmoc-O-ethyl-D-tyrosine is supplied with a minimum purity specification of ≥98% as determined by HPLC . This high purity level is essential for efficient coupling in solid-phase peptide synthesis (SPPS), where impurities can lead to truncated sequences, deletion peptides, and reduced overall yield [1]. The compound's melting point range of 135-145 °C and appearance as a white to off-white powder serve as additional quality indicators that distinguish this building block from lower-grade or improperly stored alternatives .

SPPS Peptide Synthesis Building Block Purity

Physicochemical Property Modulation: O-Ethyl Modification vs. Unmodified Tyrosine Derivatives

The O-ethyl ether modification on the phenolic side chain of Fmoc-O-ethyl-D-tyrosine fundamentally alters the physicochemical properties of peptides into which it is incorporated. Compared to unmodified tyrosine derivatives (e.g., Fmoc-D-tyrosine or Fmoc-L-tyrosine), the ethyl ether substitution increases side-chain hydrophobicity and modifies electronic properties, which can influence peptide solubility, conformation, and intermolecular interactions [1]. This modification provides a tunable parameter for peptide design that is unavailable with standard unprotected tyrosine building blocks [2].

Hydrophobicity Solubility Peptide Design

Thermal Stability and Storage Requirements: Fmoc-O-ethyl-D-tyrosine Specification Profile

Fmoc-O-ethyl-D-tyrosine exhibits a melting point range of 135-145 °C, which serves as a quality indicator for identity and purity verification upon receipt . The compound requires refrigerated storage at 0-8 °C to maintain stability, a storage condition consistent with base-labile Fmoc-protected amino acid derivatives . Deviation from this storage temperature range can accelerate decomposition via Fmoc deprotection or side-chain degradation, compromising subsequent SPPS performance.

Storage Stability Melting Point Quality Control

Optimal Scientific and Industrial Use Cases for Fmoc-O-ethyl-D-tyrosine


Engineering Metabolically Stable Peptide Therapeutics Requiring Extended Half-Life

Fmoc-O-ethyl-D-tyrosine is ideally suited for synthesizing peptide-based drug candidates where proteolytic instability is a known limitation. As demonstrated in neurotensin analogue studies, incorporation of D-Tyr(Et) at position 11 conferred remarkably higher plasma stability compared to native L-tyrosine-containing sequences [1]. Researchers developing peptide therapeutics for indications such as metabolic disorders, pain management, or CNS-targeted therapies can utilize this building block to systematically improve pharmacokinetic profiles through enhanced resistance to endogenous proteases. The combination of D-configuration (protease resistance) and O-ethyl modification (altered physicochemical properties) provides orthogonal stabilization mechanisms not achievable with standard L-tyrosine building blocks [2].

Structure-Activity Relationship (SAR) Studies Investigating Tyrosine Side-Chain Modifications

The O-ethyl ether modification on Fmoc-O-ethyl-D-tyrosine enables systematic SAR investigations of how tyrosine side-chain alkylation affects peptide-receptor interactions. The ethyl group increases side-chain hydrophobicity and alters electronic properties relative to unmodified tyrosine, providing a defined structural variable for probing binding pocket tolerance and optimizing ligand affinity [1]. Researchers can directly compare peptides synthesized with Fmoc-O-ethyl-D-tyrosine against those prepared with Fmoc-D-tyrosine or other O-alkyl variants (e.g., O-methyl, O-allyl) to quantify the contribution of the ethyl substituent to binding affinity, selectivity, or functional activity.

High-Fidelity Solid-Phase Peptide Synthesis Requiring Stringent Building Block Purity

For SPPS projects involving long peptide sequences (≥20 residues) or high-value targets where deletion peptides would compromise downstream biological evaluation, Fmoc-O-ethyl-D-tyrosine's ≥98% HPLC purity specification ensures efficient coupling and minimizes sequence impurities [1]. The compound's base-labile Fmoc protection is compatible with standard SPPS deprotection protocols (e.g., 20% piperidine in DMF), enabling seamless integration into automated peptide synthesizer workflows [2]. The defined melting point (135-145 °C) and optical rotation ([α]D²⁰ = +24 ± 2°) provide verifiable quality metrics for incoming material acceptance, supporting GLP-compliant or cGMP-adjacent research environments where building block traceability and purity documentation are essential.

Proteomics and Chemical Biology Probe Development

Fmoc-O-ethyl-D-tyrosine serves as a building block for synthesizing peptide probes designed to investigate protein-protein interactions, post-translational modifications, or receptor binding in proteomics and chemical biology applications [1]. The O-ethyl modification can be exploited to introduce a steric or electronic perturbation at specific positions within a peptide sequence, enabling structure-function interrogation of binding interfaces. The D-configuration confers resistance to non-specific proteolytic degradation during cellular or in vitro assays, preserving probe integrity throughout the experimental time course [2]. This combination of stability and tunable side-chain properties makes the compound particularly valuable for designing activity-based probes or affinity reagents requiring extended functional lifetimes in biological matrices.

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